REACTION_SMILES
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[CH3:12][O:13][c:14]1[cH:15][c:16]([CH:24]([CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH3:32])[c:17]([CH2:22][OH:23])[cH:18][c:19]1[O:20][CH3:21].[CH3:36][CH2:37][O:38][CH2:39][CH3:40].[Cl:33][CH2:34][Cl:35].[O:1]=[Cr:2]([Cl:3])([O-:4])=[O:5].[nH+:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[CH3:12][O:13][c:14]1[cH:15][c:16]([CH:24]([CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH3:32])[c:17]([CH:22]=[O:23])[cH:18][c:19]1[O:20][CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)c(C(C)Cc2ccccc2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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COc1cc(C=O)c(C(C)Cc2ccccc2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |